
Etonogestrel
Overview
Description
Etonogestrel is a synthetic progestin and the biologically active metabolite of desogestrel, belonging to the 19-nortestosterone family . It is primarily used in contraceptive implants (e.g., Nexplanon®) and intravaginal rings (e.g., NuvaRing®). Its mechanism of action includes suppression of luteinizing hormone (LH), inhibition of ovulation, thickening of cervical mucus, and endometrial alteration to prevent implantation . This compound binds with high affinity to progesterone receptors and weakly to androgen receptors, contributing to its contraceptive efficacy and side-effect profile .
Pharmacokinetically, this compound is metabolized by hepatic CYP3A4 enzymes and exhibits significant variability in serum concentrations influenced by body mass index (BMI), genetic polymorphisms (e.g., CYP3A7*1C), and drug interactions with CYP450 inducers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of etonogestrel involves multiple steps, starting from desogestrel. . The process typically involves the following steps:
Hydroxylation: Introduction of the 11-hydroxy group through microbiological hydroxylation.
Oxidation: Conversion of the 11-hydroxy group to a ketone.
Reduction: Reduction of the ketone to form the desired 11-methylene group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of advanced catalytic methods and continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Synthetic Reactions
Etonogestrel is synthesized through multi-step processes involving steroid backbone modifications. Key synthetic routes include:
Grignard-Mediated Lactone Formation
The core synthesis involves oxidation of an 18-methyl group to form a lactone intermediate, followed by Grignard reaction with ethylmagnesium bromide to introduce the 13β-ethyl group . This step is critical for establishing the compound’s stereochemistry.
Step | Reaction | Reagents/Conditions | Outcome |
---|---|---|---|
1 | 18-Methyl oxidation | Pyridinium dichromate (PDC) | Lactone intermediate |
2 | Grignard addition | EthylMgBr, THF, -30°C | 13β-Ethyl substitution |
3 | Wolff-Kishner reduction | Hydrazine, KOH | Removal of carbonyl groups |
Methylenylation and Deprotection
Peterson methylenylation introduces the 11-methylene group using trimethylsilyl chloride and formaldehyde . Subsequent deprotection of dithioacetals with periodic acid yields the final product :
Metabolic Reactions
This compound undergoes extensive hepatic metabolism primarily mediated by CYP3A4 , with three dominant pathways :
Key findings :
-
Genetic polymorphisms in CYP3A7 (e.g., CYP3A71C*) increase metabolism by 35% .
-
Metabolites lack contraceptive efficacy, necessitating intact parent compound for activity .
Enzyme Interaction Dynamics
This compound exhibits unique binding affinities to hepatic enzymes and hormone receptors:
Cytochrome P450 Modulation
Enzyme | Effect | Clinical Impact |
---|---|---|
CYP3A4 | Substrate | Susceptible to induction (e.g., rifampin ↓ serum levels by 64%) |
CYP2C9 | Weak inhibition | Potential drug-drug interactions |
Receptor Binding Profile
Data from competitive binding assays :
Receptor | Relative Binding Affinity (%) |
---|---|
Progesterone (PR) | 150 |
Androgen (AR) | 20 |
Glucocorticoid (GR) | 14 |
Stability and Degradation
This compound’s ethylene-vinyl acetate matrix in implants ensures controlled release but poses combustion risks during processing :
Critical stability parameters :
Comparative Reactivity
This compound’s synthetic pathway shares steps with desogestrel but diverges at ketonization :
Feature | This compound | Desogestrel |
---|---|---|
C3 Position | Ketone | Hydroxyl |
Synthesis Step | Ketonization (PDC) | Reduction (NaBH₄) |
Metabolic Rate | Faster (CYP3A4) | Slower (CYP2C9) |
Scientific Research Applications
Pharmacological Properties
Etonogestrel functions primarily as a progestin, mimicking the natural hormone progesterone. It is administered through subdermal implants and hormonal vaginal rings, providing a sustained release of the hormone into the bloodstream. The pharmacokinetics of this compound indicate a high bioavailability and a gradual decrease in release rates over time:
- Initial Release Rate : 60-70 mcg/day for the first six weeks.
- End of Year One : 35-45 mcg/day.
- End of Year Two : 30-40 mcg/day.
- End of Year Three : 25-30 mcg/day .
The compound exerts its contraceptive effects by inhibiting ovulation, thickening cervical mucus, and altering the endometrial lining to prevent implantation .
Clinical Efficacy
This compound implants have demonstrated exceptional efficacy in preventing pregnancy. Clinical trials have shown:
- Cumulative Pearl Index : 0.38 over two years, indicating a very low failure rate .
- No pregnancies reported during implant use : In studies extending beyond three years, no pregnancies were documented among users .
- Return to Fertility : Normal menstrual cycles resumed within 90 days for 91% of women after removal .
Table 1: Efficacy Data from Clinical Trials
Study Reference | Duration of Use | Pregnancies Reported | Pearl Index |
---|---|---|---|
2 years | 0 | 0.38 | |
4 years | 0 | 0 | |
Up to 5 years | 0 | Not reported |
Safety Profile
The safety of this compound has been extensively studied. Common side effects include:
Serious adverse events are rare, and the overall safety profile supports its use in diverse populations, including postpartum women and those with obesity .
Non-Contraceptive Benefits
Beyond contraception, this compound has shown potential benefits in managing various gynecological conditions:
- Dysmenorrhea : this compound can alleviate painful menstruation.
- Endometriosis : It may reduce symptoms associated with endometriosis due to its hormonal effects.
- Uterine Fibroids : Some studies suggest it can help manage symptoms related to uterine fibroids .
Case Studies and Research Insights
Several case studies highlight the versatility of this compound:
- A study involving over 7000 women demonstrated high tolerability and effectiveness among users with varying body mass indices, confirming that serum concentrations remained adequate beyond the FDA-approved three-year duration .
- Research on the use of this compound implants in combination with other hormonal therapies showed promising results in achieving azoospermia in male partners undergoing treatment for infertility .
Mechanism of Action
Etonogestrel exerts its effects by binding with high affinity to the progesterone and estrogen receptors in target organs, including the female reproductive tract, mammary gland, hypothalamus, and pituitary . It inhibits fertility by:
Suppressing Ovulation: Impairing the release of luteinizing hormone, which is crucial for ovulation.
Increasing Cervical Mucus Viscosity: Hindering the passage of spermatozoa.
Altering Uterine Lining: Preventing the implantation of fertilized eggs in the endometrium.
Comparison with Similar Compounds
Anti-Ovulatory Efficacy and Duration
Etonogestrel esters have demonstrated superior longevity in preclinical models compared to other progestins. A murine study showed that a single 2 mg dose of an this compound-phenoxyacetic acid ester inhibited ovulation for 60 days, outperforming medroxyprogesterone acetate (MPA), which lasted 32 days at the same dose .
Table 1: Anti-Ovulatory Duration of Progestin Esters in Murine Models
Compound | Dose (mg) | Duration of Ovulation Inhibition (Days) |
---|---|---|
This compound ester | 2 | 60 |
Levonorgestrel ester | 2 | 45 |
Medroxyprogesterone acetate | 2 | 32 |
Metabolic Pathways and Drug Interactions
This compound shares metabolic pathways with other progestins like levonorgestrel (LNG), relying on CYP3A4 for hepatic degradation . However, this compound is more susceptible to drug interactions:
- CYP3A4 Inducers: Rifampicin, carbamazepine, and efavirenz reduce this compound serum levels by up to 82%, increasing contraceptive failure risk .
- Genetic Variants: The CYP3A7*1C polymorphism reduces this compound concentrations by 23%, whereas CYP3A4 392 G>A increases exposure by reducing enzyme activity . Levonorgestrel exhibits similar variability but with less pronounced effects from CYP2B6 polymorphisms .
Table 2: Key Metabolic Differences
Factor | This compound | Levonorgestrel |
---|---|---|
Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 |
Impact of CYP3A4 Inducers | High (e.g., 82% reduction with efavirenz) | Moderate (31% reduction with efavirenz) |
Key Genetic Influences | CYP3A7*1C, CYP3A4 392 G>A | CYP2B6 516 G>T |
Clinical Efficacy and Side Effects
- Contraceptive Failure Rates: this compound implants show a reporting odds ratio (ROR) of 4.9 for contraceptive failure when co-administered with CYP3A4 inducers, higher than LNG intrauterine devices (ROR = 0.9) .
- Non-Contraceptive Benefits: this compound implants significantly reduce dysmenorrhea and menstrual bleeding in endometriosis (EM) and adenomyosis (AM) patients, with 36-month amenorrhea rates increasing to 58% .
- Adverse Effects: this compound is hepatotoxic and associated with androgenic effects (e.g., acne) due to weak androgen receptor binding . Levonorgestrel has stronger androgenic activity, while dienogest (another progestin) is anti-androgenic .
Pharmacokinetic Variability
This compound exhibits wider interindividual variability than LNG:
- BMI Impact: A 1 kg/m² increase in BMI reduces this compound levels by 5% .
- Ethnic Differences: Black/African American women show non-significantly higher serum concentrations .
Table 3: Pharmacokinetic Variability
Parameter | This compound | Levonorgestrel |
---|---|---|
BMI Effect | -5% per 1 kg/m² | -3% per 1 kg/m² |
Key Genetic Polymorphisms | CYP3A7*1C, CYP3A4 392 G>A | CYP2B6 516 G>T |
Use in Special Populations
- HIV-Positive Women: Efavirenz-based ART necessitates dual this compound implants to maintain efficacy, whereas LNG requires dose adjustments .
Biological Activity
Etonogestrel is a synthetic progestin that is primarily used in contraceptive implants. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and associated side effects. This article delves into these aspects, supported by diverse research findings and data.
This compound functions primarily as a progesterone receptor agonist , exerting its effects through several pathways:
- Anovulation : this compound inhibits ovulation by suppressing gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) secretion from the hypothalamus and pituitary gland, respectively.
- Endometrial Changes : It induces changes in the endometrial lining, making it less suitable for implantation.
- Cervical Mucus Thickening : The drug increases the viscosity of cervical mucus, thereby hindering sperm passage.
The compound has a high affinity for progesterone receptors, which allows it to effectively modulate reproductive functions in women .
Pharmacokinetics
This compound is administered via subdermal implants, which provide sustained release over time. Key pharmacokinetic parameters include:
- Bioavailability : Nearly 100% when administered subdermally.
- Release Rate : Initially releases 60-70 mcg/day, decreasing to about 25-30 mcg/day by the end of three years .
- Half-life : Approximately 25 hours, allowing for reversible contraceptive effects after removal .
- Protein Binding : Highly bound to serum proteins (96-99%), primarily albumin and sex hormone-binding globulin .
- Metabolism : Extensively metabolized in the liver via cytochrome P450 3A4 .
Clinical Efficacy
This compound implants have demonstrated high efficacy as a contraceptive method:
- Pearl Index : The cumulative Pearl Index reported ranges from 0.27 to 0.38 in various studies, indicating very low pregnancy rates during use .
- Continuation Rates : Studies show variability in continuation rates, with one-year rates ranging from 57% to 97%, influenced by socioeconomic factors and geographical location .
Table 1: Efficacy Data Summary
Study Reference | Population | Pearl Index (per 100 women-years) | Continuation Rate (%) |
---|---|---|---|
General | 0.27 - 0.38 | 77.5 | |
Overweight | Up to 0.23 | Varies (57 - 97) | |
Extended Use | 0.00 | 100% (up to 5 years) |
Side Effects and Discontinuation Rates
Common side effects associated with this compound implants include:
- Menstrual Irregularities : Reported by up to 88% of users, including irregular bleeding patterns .
- Other Side Effects : Headaches, weight gain, acne, breast tenderness, and mood changes are frequently noted .
Discontinuation rates are significant; a study indicated an overall discontinuation rate of approximately 22% before three years due to side effects or personal choice .
Case Study Insights
In a case study conducted at King Abdulaziz Medical City in Jeddah, Saudi Arabia, researchers examined the experiences of women using this compound implants:
Q & A
Basic Research Questions
Q. What experimental models are suitable for studying etonogestrel’s effects on respiratory chemosensitivity in congenital central hypoventilation syndrome (CCHS)?
- Methodological Answer : Utilize murine models (e.g., Phox2b mutants) to assess this compound’s modulation of 5-HT neurons in the medullary raphe. Measure respiratory frequency (fR) during metabolic acidosis challenges using electrophysiological recordings of the C4 ventral nerve root. Include fluoxetine co-administration to evaluate 5-HT pathway potentiation .
- Key Metrics : Quantify c-Fos expression in 5-HT neurons and PHOX2B+ RTN cells to differentiate responders vs. non-responders .
Q. How do pharmacokinetic parameters (e.g., bioavailability, half-life) influence this compound’s contraceptive efficacy?
- Methodological Answer : Conduct longitudinal studies measuring serum this compound concentrations via LC-MS/MS. Key parameters:
- Bioavailability : ~100% (subdermal implantation) .
- Half-life : ~25 hours; monitor metabolic clearance via CYP3A4 .
- Protein binding : 98% (32% SHBG, 66% albumin) .
Q. What preclinical assays validate this compound’s safety profile for reproductive toxicity?
- Methodological Answer : Use OECD-compliant teratology studies in rats and rabbits. Key endpoints:
- Embryotoxicity : No observed effects at 315× (rats) and 781× (rabbits) human-equivalent doses .
- Genotoxicity : Negative Ames test, chromosomal aberration assay, and micronucleus test .
Advanced Research Questions
Q. How can contradictory findings on this compound’s modulation of PHOX2B+ RTN cells in murine models be reconciled?
- Methodological Answer : Discrepancies in c-Fos expression in PHOX2B+ cells may stem from differences in exposure duration or dosage. Replicate in vitro neuroblastoma cell line studies (prolonged this compound exposure) and compare with acute in vivo murine models. Use RNA-seq to assess PHOX2B target gene expression (e.g., RET, GDNF) .
Q. What genetic variants significantly affect steady-state this compound concentrations in implant users?
- Methodological Answer : Perform GWAS or targeted genotyping (e.g., NR1I2(PXR) rs2461817, PGR rs537681, CYP3A71C*) in cohort studies.
- Key Findings :
Variant | Effect on [this compound] | Clinical Relevance |
---|---|---|
CYP3A71C* | ↓ 35.06 pg/mL | Increased metabolism risk |
NR1I2(PXR) | ↑ 13.36 pg/mL | Altered hepatic enzyme regulation |
Q. How do CYP3A4 inducers (e.g., lesinurad) impact this compound’s metabolic clearance?
- Methodological Answer : Conduct in vitro hepatic microsome assays to quantify CYP3A4 activity. In vivo, use crossover pharmacokinetic studies with co-administered CYP3A4 inducers. Key observation: Lesinurad reduces this compound exposure by 27–42%, necessitating non-hormonal contraception .
Q. What methodologies quantify this compound’s long-term effects on hypothalamic-pituitary-ovarian (HPO) axis suppression?
- Methodological Answer : Measure serum progesterone (<3 ng/mL) and LH/FSH levels to confirm ovulation suppression. For long-term studies (>3 years), use transvaginal ultrasound to assess endometrial thickness and ovarian follicular activity .
Q. Methodological Recommendations
- Analytical Techniques :
- Statistical Approaches :
Q. Key Research Gaps
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKFUYQCUCGESZ-BPIQYHPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046782 | |
Record name | Etonogestrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etonogestrel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
473.1ºC at 760 mmHg | |
Record name | Etonogestrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00294 | |
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Solubility |
Insoluble, 7.37e-03 g/L | |
Record name | Etonogestrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00294 | |
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Record name | Etonogestrel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54048-10-1 | |
Record name | Etonogestrel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54048-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Etonogestrel [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054048101 | |
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Record name | Etonogestrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00294 | |
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Record name | Etonogestrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (17α)-13-ethyl-17-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.561 | |
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Record name | ETONOGESTREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304GTH6RNH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Etonogestrel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196-200ºC | |
Record name | Etonogestrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00294 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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